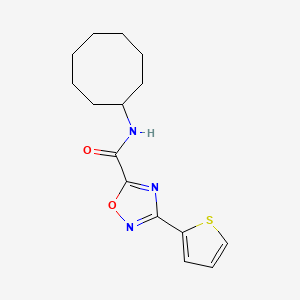
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)butanamide, also known as KAT6A inhibitor, is a chemical compound that has shown potential in scientific research applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)butanamide inhibits this compound by binding to its bromodomain. This binding prevents the interaction between this compound and acetyl-CoA, thereby inhibiting the enzymatic activity of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. The compound has also been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)butanamide is its specificity for this compound. This specificity allows for targeted inhibition of this compound without affecting other histone acetyltransferases. However, the compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
Future research directions for N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)butanamide include exploring its potential in combination therapies for cancer and neurological disorders. The compound could also be studied for its effects on other histone acetyltransferases and epigenetic regulators. Additionally, further optimization of the synthesis method could improve the compound's solubility and bioavailability.
Conclusion:
This compound is a promising compound that has shown potential in scientific research applications. Its specificity for this compound and its ability to inhibit the proliferation of cancer cells and induce apoptosis make it a valuable tool for studying the role of this compound in disease. Further research is needed to fully understand the compound's potential and limitations.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)butanamide involves the reaction of tert-butyl 5-(3,4-dimethylphenoxy)-3-isoxazolecarboxylate with 1-bromobutane in the presence of potassium carbonate. The resulting product is then treated with trifluoroacetic acid to obtain the final product.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)butanamide has been studied for its potential as a this compound inhibitor. This compound is a histone acetyltransferase that plays a crucial role in gene expression regulation. Inhibition of this compound has been shown to have therapeutic potential in various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3,4-dimethylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-7-15(23-14-9-8-12(2)13(3)10-14)18(22)20-17-11-16(24-21-17)19(4,5)6/h8-11,15H,7H2,1-6H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTDPKZAOITFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(diethylamino)-3-(2-methoxy-4-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6018499.png)
![3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6018502.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]cyclopentanecarboxamide](/img/structure/B6018503.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6018509.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6018522.png)
![3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B6018526.png)
![N-(3,4-dichlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6018534.png)
![[3-(3-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-3-yl]methanol](/img/structure/B6018539.png)
![4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B6018547.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6018550.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6018556.png)
![2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B6018563.png)
![2,4-dibromo-6-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B6018575.png)